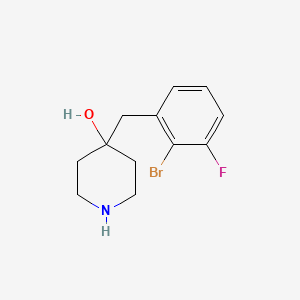
(3-Methylidenecyclopentyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylidenecyclopentyl)methanamine is an organic compound that features a cyclopentane ring with a methanamine group attached to it. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of (3-Methylidenecyclopentyl)methanamine can be achieved through several routes. One common method involves the cyclization of substituted nitroalkanes followed by reduction and amination. For instance, starting from a nitroalkane, the compound can be cyclized to form a nitrocyclopentane derivative, which is then reduced to the corresponding amine. This process typically involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactions and the use of more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
(3-Methylidenecyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
(3-Methylidenecyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may be investigated for its effects on various biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action of (3-Methylidenecyclopentyl)methanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The compound may also interact with biological receptors, enzymes, or other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
(3-Methylidenecyclopentyl)methanamine can be compared with other similar compounds such as:
Cyclopentylamine: Similar in structure but lacks the methylene group, making it less reactive in certain chemical reactions.
Cyclohexylamine: Contains a six-membered ring, which alters its chemical properties and reactivity.
Methylcyclopentylamine: Similar but with a methyl group instead of a methylene group, affecting its steric and electronic properties .
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
(3-methylidenecyclopentyl)methanamine |
InChI |
InChI=1S/C7H13N/c1-6-2-3-7(4-6)5-8/h7H,1-5,8H2 |
InChI-Schlüssel |
CCSVMCKUHLEJAU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC(C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


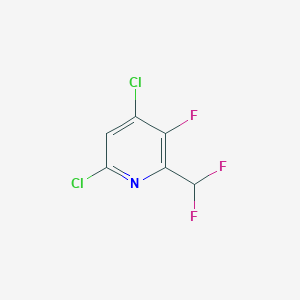
![o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine](/img/structure/B13473313.png)

![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
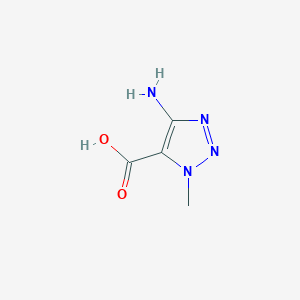
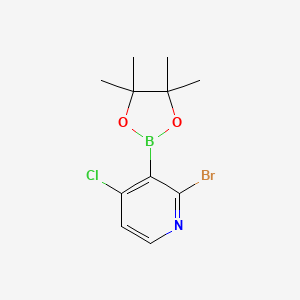
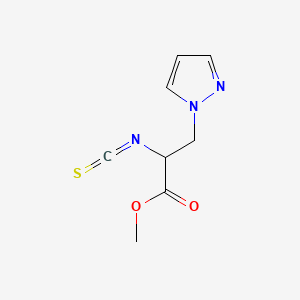
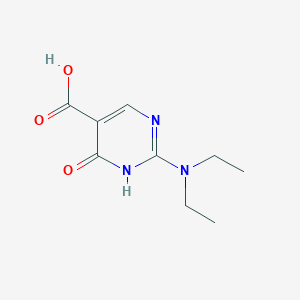
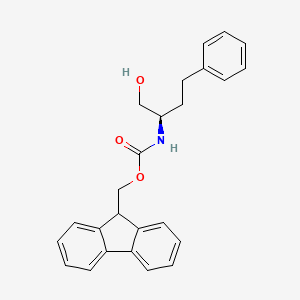
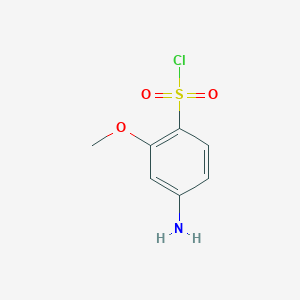
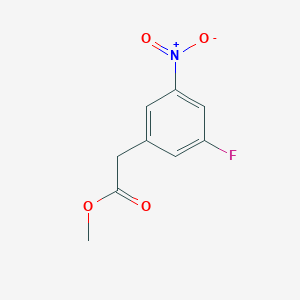
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
